nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
Description
Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound with a molecular formula of C42H83NO5 and a molecular weight of 682.11 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-22-30-40-48-42(46)34-26-20-17-21-28-36-44(38-31-39-45)37-29-23-27-35-43(47)49-41(32-24-18-14-11-8-5-2)33-25-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
FTQKSBNWNOZKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps. The key steps include the formation of the heptadecan-9-yloxy intermediate, followed by its reaction with a nonyl octanoate derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as column chromatography or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(3-aminopropyl)-(6-oxo-6-(undecan-3-yloxy)hexyl)amino]octanoate
Uniqueness
Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structural features, such as the presence of a nonyl group and a heptadecan-9-yloxy moiety. These structural elements confer distinct physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid compound with significant potential in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA vaccines. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant studies.
- Molecular Formula : C₄₅H₈₉NO₅
- Molecular Weight : 724.2 g/mol
- IUPAC Name : this compound
These properties indicate a complex structure that contributes to its unique biological activities.
The biological activity of this compound primarily stems from its role as an ionizable lipid . This characteristic allows the compound to facilitate:
- Encapsulation of Nucleic Acids : The compound can form lipid nanoparticles that encapsulate therapeutic agents like mRNA, enhancing their stability and bioavailability.
- Cell Membrane Interaction : Its cationic nature promotes interactions with negatively charged cellular membranes, facilitating cellular uptake through endocytosis.
- Transfection Efficiency : Research indicates that similar compounds can significantly enhance transfection efficiency, making them suitable for gene therapy applications.
Applications in Drug Delivery
The compound is particularly valuable in developing lipid nanoparticles for various therapeutic purposes, including:
- mRNA Vaccines : Its ability to encapsulate mRNA allows for effective delivery to target cells, crucial for eliciting an immune response.
- Gene Therapy : Enhancing the delivery of genetic material into cells for therapeutic interventions.
Comparative Analysis with Similar Compounds
Here is a comparison of this compound with other related lipids:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Nonyl 8-[...]-octanoate | C₄₅H₈₉NO₅ | Ionizable lipid used for mRNA delivery; enhances transfection efficiency. |
| ALC-0315 | C₄₄H₈₇NO₅ | Similar structure; used in gene therapy; promotes cellular uptake. |
| C12–200 | C₁₂H₂₅NO | Shorter alkyl chain; used in various lipid formulations; less effective than longer chains. |
Study 1: Lipid Nanoparticle Formulation
A study demonstrated that this compound could form stable lipid nanoparticles that effectively encapsulated mRNA. These nanoparticles showed enhanced cellular uptake in vitro and elicited strong immune responses in vivo when used as a vaccine platform.
Study 2: Transfection Efficiency
Research comparing various ionizable lipids found that those with longer hydrophobic tails, like Nonyl 8-[...], significantly improved transfection rates in mammalian cells. This study highlighted the importance of lipid structure in determining biological activity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
